molecular formula C217H341N71O74S9 B612423 154303-05-6 CAS No. 154303-05-6

154303-05-6

Cat. No.: B612423
CAS No.: 154303-05-6
M. Wt: 5417.1
InChI Key: KZMZKUVIDVBQGX-UHFFFAOYSA-N
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Description

Echistatin α1 isoform is a single chain 49 amino acid residue protein . It is present in the venom of Echis carinatus, a saw-scaled viper . It contains the arginine-glycine-aspartic (RGD) acid sequence, which is present in proteins that bind to glycoprotein IIb/IIIa complex . This protein is a member of the disintegrin family, which prevents cell adhesion .


Molecular Structure Analysis

The molecular formula of Echistatin α1 isoform is C217H341N71O74S9 . It has a molecular weight of 5417.05 . The amino acid sequence is Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr .


Chemical Reactions Analysis

Echistatin α1 isoform is a potent and irreversible αVβ3 integrin antagonist . It exhibits inhibitory activity for bone reabsorption and prevents ADP-induced platelet aggregation by inhibiting glycoprotein IIb/IIIa (GpIIb/IIIa, αIIbβ3) receptors .


Physical and Chemical Properties Analysis

Echistatin α1 isoform is a powder form substance . It is soluble to 1 mg/ml in water . The storage temperature is -20°C .

Scientific Research Applications

Exploring Science and Technology

  • Development and Impact of Scientific Innovations : Scientific research, including the application of compounds like 154303-05-6, leads to significant breakthroughs in various fields such as AI, gene editing, and protein structure prediction. These advancements demonstrate the critical role of scientific research in societal progress and technological innovation (Vekemans, 2023).

  • Nanoscience and Nanotechnology : Research involving this compound contributes to the development of new materials and technologies, especially in nanoscience and nanotechnology. This has implications for industries like information technology and sensors, showcasing the broad application of scientific research (Tolles, 1996).

Advancing Research Methodologies

  • Improving Research Reliability and Efficiency : The use of this compound in research underlines the need for reliable and efficient scientific methods. Adopting measures to optimize the scientific process, including reproducibility and evaluation, can enhance the credibility of scientific literature and accelerate discovery (Munafo et al., 2017).

  • Identifying Emerging Research Trends : By analyzing research trends and topics, compounds like this compound can help identify dynamic developments in science. This assists in understanding the evolving structure and focus of scientific fields, which is essential for strategic resource allocation in research (Mane & Börner, 2004).

Educational and Societal Impact

  • Integrating Science and Language in Education : The study and application of compounds like this compound in scientific research can be integrated into educational frameworks. This approach enhances science learning and language proficiency, particularly for English language learners (Lee, Quinn, & Valdés, 2013).

  • Improving Public Health through Remote Sensing : Research involving this compound contributes to the field of remote sensing, which can be applied to public health. This includes environmental analysis and monitoring health-related issues, demonstrating the compound's role in interdisciplinary applications (Barnes, 1991).

Enhancing Research Infrastructure

  • Biocuration and Data Management : The use of this compound in research emphasizes the importance of data curation and management in science. Biocuration enhances the value of research data, ensuring efficient data processing and analysis, which is crucial in today's rapidly evolving scientific landscape (PLoS Biology, 2018).

  • Crowdsourcing in Scientific Research : Incorporating compounds like this compound into crowdsourced scientific initiatives can enhance collaborative research. This approach maximizes resources, promotes inclusivity, and increases the rigor and reliability of scientific endeavors (Uhlmann et al., 2019).

Mechanism of Action

Target of Action

Echistatin, α1 isoform primarily targets αVβ3 and glycoprotein IIb/IIIa (integrin αIIbβ3) . These are integrin receptors that play a crucial role in cell adhesion and platelet aggregation .

Mode of Action

Echistatin, α1 isoform interacts with its targets by binding to the integrin receptors, thereby blocking the binding of extracellular matrix proteins . This interaction disrupts the attachment of osteoclasts to bone and inhibits bone resorption . It also prevents ADP-induced platelet aggregation via inhibition of glycoprotein IIb/IIIa receptors .

Biochemical Pathways

The primary biochemical pathway affected by Echistatin, α1 isoform is the integrin signaling pathway. By inhibiting integrin function, it interferes with cell adhesion to the extracellular matrix . This includes the adhesion of melanoma cells and fibroblasts to fibronectin . It also inhibits platelet aggregation, which is a crucial step in the formation of blood clots .

Result of Action

The molecular and cellular effects of Echistatin, α1 isoform’s action include the prevention of platelet aggregation and the disruption of cell adhesion . It inhibits bone resorption by osteoclasts, most likely by damaging adhesion structures . These effects can lead to changes in cellular behavior and can have significant impacts on processes such as wound healing, tumor growth, and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Echistatin, α1 isoform. For instance, temperature and pH can affect the stability and activity of the peptide. Moreover, the presence of other molecules in the environment, such as other cell adhesion molecules or integrin ligands, could potentially influence its binding affinity and efficacy .

Biochemical Analysis

Biochemical Properties

Echistatin interacts with several biomolecules, most notably integrins . It contains the arginine-glycine-aspartic (RGD) acid sequence, which is present in proteins that bind to the glycoprotein IIb/IIIa complex . This interaction disrupts the attachment of cells to the extracellular matrix, including the adhesion of melanoma cells and fibroblasts to fibronectin .

Cellular Effects

Echistatin has a significant impact on various types of cells and cellular processes. It prevents the aggregation of platelets, making it a potent inhibitor of platelet aggregation . In addition, it disrupts the attachment of osteoclasts to bone and inhibits bone resorption .

Molecular Mechanism

Echistatin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is a potent irreversible αVβ3 integrin antagonist . It interacts with and prevents the binding of fibrinogen to their receptors on the membrane of platelets .

Temporal Effects in Laboratory Settings

It is known that it inhibits bone resorption by osteoclasts, most probably by damaging adhesion structures .

Dosage Effects in Animal Models

The effects of Echistatin vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with integrins, which play a crucial role in various cellular processes .

Transport and Distribution

It is known that it interacts with integrins, which could potentially influence its localization or accumulation .

Subcellular Localization

Given its interactions with integrins, it is likely that it is localized to areas where these proteins are present .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 154303-05-6 involves the condensation of two key starting materials, followed by several reaction steps to form the final product.", "Starting Materials": [ "4-(4-fluorophenyl)-2-methyl-6-nitro-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester", "4-(4-methylpiperazin-1-yl)-2-methyl-6-nitro-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: The two starting materials are combined in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).", "Step 2: The mixture is heated to reflux temperature and stirred for several hours to allow for condensation of the two starting materials.", "Step 3: The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to reduce the nitro group to an amino group.", "Step 4: The intermediate is then acylated with a suitable acylating agent, such as acetic anhydride, to form the final product, compound 154303-05-6.", "Step 5: The final product is purified by recrystallization or chromatography to obtain a pure compound." ] }

CAS No.

154303-05-6

Molecular Formula

C217H341N71O74S9

Molecular Weight

5417.1

InChI

InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)

InChI Key

KZMZKUVIDVBQGX-UHFFFAOYSA-N

Appearance

White lyophilised solid

Purity

>98%

sequence

ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT(Disulfide bridge between Cys2 and Cys11, Cys7 and Cys32, Cys8 and Cys37, Cys20 and Cys39)

storage

-20°C

Origin of Product

United States

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